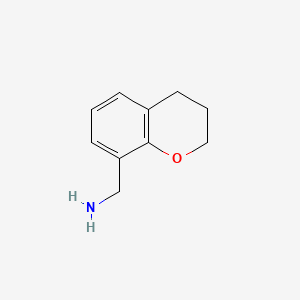

(Chroman-8-ylmethyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-8-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4H,2,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJFACCHHWIMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)CN)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933727-40-3 | |

| Record name | 933727-40-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Chroman 8 Ylmethyl Amine and Its Analogues

Established Synthetic Pathways for Chroman-Substituted Amines

The construction of the aminomethyl functionality on the chroman framework can be achieved through several reliable synthetic routes. These pathways are often adaptable to a range of substituted chroman precursors, allowing for the generation of diverse chemical libraries.

Reductive amination stands as a cornerstone for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comThis two-step process, often performed in a single pot, involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com For the specific synthesis of (Chroman-8-ylmethyl)amine, the precursor is chroman-8-carbaldehyde. The reaction proceeds by condensing the aldehyde with an amine source, such as ammonia (B1221849), to form an intermediate imine. This imine is subsequently reduced using a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), with the latter being particularly effective as it can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.comThe choice of solvent typically involves polar protic solvents like methanol (B129727) or ethanol. This method is highly versatile and can be adapted to produce secondary or tertiary amines by using primary or secondary amines, respectively, in the initial condensation step. youtube.com A notable application of this strategy is seen in the synthesis of various lactam-fused chroman amines, where reductive amination with indole-substituted aldehydes is a key step in generating the final products. doi.orgTable 1: General Conditions for Reductive Amination

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | Chroman-8-carbaldehyde | < doi.org/td> |

| Amine Source | Ammonia, Primary Amines, or Secondary Amines | < youtube.com/td> |

| Reducing Agent | Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN) | < masterorganicchemistry.com/td> |

| Solvent | Methanol, Ethanol | < masterorganicchemistry.com/td> |

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that introduces an aminomethyl group to an acidic proton located alpha to a carbonyl group. nih.govThe reaction involves the aminoalkylation of an active hydrogen-containing compound with formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine or ammonia. nih.govWhen formaldehyde is used, the process is specifically termed aminomethylation. nih.gov In the context of chroman chemistry, the aromatic ring can be activated towards electrophilic substitution, allowing for the introduction of an aminomethyl group. For phenolic chroman derivatives, the positions ortho and para to the hydroxyl group are activated. The Mannich reaction has been successfully applied to various chromone (B188151) and isoflavone (B191592) systems, which are structurally related to chromans. researchgate.netuniv.kiev.uaFor instance, the aminomethylation of 7-hydroxyisoflavones using bis-(N,N-dimethylamino)methane has been shown to yield C-6 substituted N,N-dimethylaminomethyl derivatives. researchgate.netWhile direct aminomethylation at the C-8 position of a simple chroman is less common, the principles apply, particularly if the benzene (B151609) ring is appropriately activated. The reaction typically proceeds by generating an Eschenmoser's salt or a similar iminium ion in situ, which then acts as the electrophile. nih.gov

Transition metal catalysis offers powerful and efficient routes for constructing complex molecular architectures. acs.orgIn the synthesis of chroman amines, metal catalysts, particularly those based on palladium, nickel, and ruthenium, play a crucial role in both the formation of the chroman ring and the introduction of the amine functionality. rsc.orgchemrxiv.org One strategy involves the cross-coupling of an appropriately substituted aryl halide with an alkyl zinc reagent, catalyzed by a transition metal complex. For example, the synthesis of a des-fluoro five-membered lactam-fused chroman amine involved a key step where an aryl bromide was coupled with dimethylzinc (B1204448) using a bis-(triphenylphosphine)palladium(II) dichloride catalyst. doi.orgAnother approach is the direct amination of aryl halides or triflates, a reaction for which palladium catalysts are well-known.

Furthermore, metal-catalyzed reactions can be employed for the cyclization step to form the chroman ring itself. For instance, palladium-catalyzed intramolecular addition of alcohols to allenes has been developed for the stereoselective synthesis of cyclic ethers like tetrahydropyrans, the core structure of chroman. nih.govNickel-catalyzed reductive cyclization of aryl-chained alkynones has also emerged as a powerful method for synthesizing chiral chroman derivatives. chemrxiv.org

One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that minimize waste, reduce reaction times, and simplify purification processes by combining multiple reaction steps in a single vessel without isolating intermediates. ias.ac.inSeveral such protocols have been developed for the synthesis of chroman and chromene derivatives.

For example, a one-pot, three-component reaction for the synthesis of 2-amino-4H-chromene derivatives has been reported, involving an enolizable compound, malononitrile, and various arylaldehydes under solvent-free conditions. rsc.orgAnother example is the synthesis of 4-chromanone (B43037) derivatives from 3-formylchromone and primary aromatic amines, catalyzed by a water-tolerant Lewis acid catalyst, Zn[(L)proline]₂, in an aqueous medium. ias.ac.inThese methods highlight the trend towards developing more environmentally benign and atom-economical synthetic routes. Asymmetric organocatalysis has also enabled diversity-oriented one-pot syntheses to construct functionalized chroman-2-one derivatives with high efficiency and stereoselectivity. acs.org

Stereoselective Synthesis of Chiral Chroman Amine Derivatives

The development of stereoselective synthetic methods is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. For chroman amines, the stereocenter can be located at various positions on the chroman ring or on a substituent.

Organocatalysis has proven to be a powerful tool for the enantioselective synthesis of chroman derivatives. Domino Michael/hemiacetalization reactions of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts, can produce highly functionalized chroman-2-ones and chromanes with excellent diastereo- and enantioselectivities. rsc.org Transition metal catalysis also offers robust solutions for stereoselective synthesis. Nickel-catalyzed asymmetric intramolecular reductive cyclization of aryl-chained alkynones provides an efficient route to chiral 3-hydroxychroman derivatives. chemrxiv.orgSimilarly, palladium-catalyzed intramolecular addition of alcohols to phosphono allylic carbonates has been shown to proceed with complete chirality transfer, yielding stereodefined tetrahydropyran (B127337) vinyl phosphonates. nih.govThe asymmetric hydrogenation of various unsaturated precursors, catalyzed by chiral transition metal complexes, is another widely used method for accessing chiral amines. acs.org

Design and Synthesis of Functionalized this compound Analogues

To explore structure-activity relationships and optimize biological properties, the synthesis of functionalized analogues of this compound is of significant interest. This involves introducing various substituents onto the chroman ring or modifying the amine functionality.

Cascade radical cyclization reactions have emerged as a powerful strategy for synthesizing diversely functionalized chroman-4-ones, which can be precursors to functionalized chroman amines. rsc.orgresearchgate.netFor instance, a direct approach to synthesize phosphonate, azide, and hydroxy-functionalized chroman-4-ones involves the intramolecular addition of an in situ generated acyl radical onto an alkene, followed by a selective cross-coupling. rsc.org Furthermore, the synthesis of lactam-fused chroman derivatives with dual affinity at serotonin (B10506) receptors has been reported. doi.orgThe synthesis involved multi-step sequences including Heck reactions, hydrogenations, and reductive aminations to build complex, functionalized chroman amine structures. doi.orgThe synthesis of chromene and chroman derivatives through the cesium carbonate-promoted domino addition of 2'-hydroxychalcones with allenoates also provides access to multi-replaced chroman frameworks. nih.govThese examples demonstrate the versatility of modern synthetic methods in creating a wide array of functionalized chroman amine analogues for further investigation.

Regioselective Functionalization of the Chroman Ring

Achieving regioselectivity in the functionalization of the chroman ring is a significant synthetic challenge. The inherent electronic properties of the benzopyran system, particularly the electron-donating nature of the heterocyclic oxygen atom, activate the ortho (C-8) and para (C-6) positions for electrophilic aromatic substitution. smolecule.com This often leads to mixtures of C-6 and C-8 substituted products, necessitating carefully controlled reaction conditions or the use of directing groups to achieve substitution at the desired C-8 position.

The most direct precursor for synthesizing this compound is chroman-8-carbaldehyde. umich.edulookchem.com The introduction of the aldehyde (formyl group) at the C-8 position is a critical step. Methodologies analogous to those used for other substituted chromans can be employed. For instance, formylation of a substituted 5,7-dihydroxy-2,2-dimethylchroman has been successfully achieved at the C-8 position using dichloromethyl methyl ether and titanium tetrachloride (TiCl₄), demonstrating the feasibility of electrophilic substitution at this site. nih.gov Other formylation techniques, such as the Vilsmeier-Haack reaction, are also common for introducing aldehyde groups onto activated aromatic rings and could be applied to the chroman system. univen.ac.za

The table below summarizes potential strategies for the regioselective functionalization of the chroman ring to yield an 8-substituted precursor suitable for conversion to this compound.

Table 1: Methodologies for Regioselective C-8 Functionalization of the Chroman Ring

| Reaction Type | Reagents & Conditions | Resulting Functional Group | Research Context | Citation |

|---|---|---|---|---|

| Electrophilic Formylation | Dichloromethyl methyl ether, TiCl₄, in CH₂Cl₂ | Aldehyde (-CHO) | Formylation of a 5,7-dihydroxychroman derivative yielded the C-8 aldehyde. | nih.gov |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Aldehyde (-CHO) | Used to synthesize 8-substituted-chromone-3-carbaldehydes from 2-hydroxyacetophenones. | univen.ac.za |

| Halogenation | N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) | Iodo (-I) or Bromo (-Br) | Halogenation of 2-hydroxyacetophenones prior to cyclization to direct substitution. | univen.ac.za |

Modifications at the Alkylamino Moiety

Once the key intermediate, chroman-8-carbaldehyde, is obtained, the this compound core can be synthesized and further modified. The most prevalent and efficient method for converting the aldehyde to the primary amine is reductive amination. thermofishersci.inlibretexts.org

Reductive amination is typically a one-pot reaction where the aldehyde first reacts with an amine source to form an imine intermediate. This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of the parent compound, this compound, ammonia is used as the amine source. To generate N-substituted analogues (secondary or tertiary amines), primary or secondary amines are used instead of ammonia. organic-chemistry.org Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred because they are selective for the reduction of the protonated imine over the starting aldehyde, which prevents the side-reaction of alcohol formation. masterorganicchemistry.comorganic-chemistry.org

Further modifications can be performed on the primary amine of this compound. Standard N-alkylation or N-acylation reactions can be used to introduce a wide variety of substituents. For example, N-propargylation of similar gem-dimethylchroman-4-amines has been accomplished using propargyl bromide to yield the corresponding N-propargyl derivative, a common modification in medicinal chemistry. core.ac.uk Similarly, reaction with alkyl halides or acyl chlorides would yield more complex analogues. google.com

The tables below detail these modification strategies.

Table 2: Synthesis of this compound and Analogues via Reductive Amination

| Aldehyde Precursor | Amine Source | Reducing Agent | Product | Research Context | Citation |

|---|---|---|---|---|---|

| Chroman-8-carbaldehyde | Ammonia (NH₃) | NaBH₃CN or NaBH(OAc)₃ | This compound | This is a standard, widely applicable method for amine synthesis from aldehydes. | libretexts.orgmasterorganicchemistry.comorganic-chemistry.org |

| Chroman-8-carbaldehyde | Methylamine (B109427) (CH₃NH₂) | NaBH₃CN or NaBH(OAc)₃ | N-Methylthis compound | Using a primary amine yields a secondary amine product. | organic-chemistry.org |

| Chroman-8-carbaldehyde | Dimethylamine ((CH₃)₂NH) | NaBH₃CN or NaBH(OAc)₃ | N,N-Dimethylthis compound | Using a secondary amine yields a tertiary amine product. | organic-chemistry.org |

Table 3: Further Modifications of the this compound Moiety

| Starting Amine | Reagent | Reaction Type | Product | Research Context | Citation |

|---|---|---|---|---|---|

| This compound | Propargyl bromide, Base | N-Alkylation | N-Propargylthis compound | Propargylation is a common modification for chroman-amine derivatives. | core.ac.uk |

| This compound | Benzyl bromide, Base | N-Alkylation | N-Benzylthis compound | Alkylation with alkyl halides is a fundamental amine modification. | google.com |

Advanced Spectroscopic and Computational Characterization of Chroman 8 Ylmethyl Amine Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For a typical (Chroman-8-ylmethyl)amine derivative, protons on the aromatic ring appear in the downfield region (~6.5-7.5 ppm), while the aliphatic protons of the chroman ring and the methylamine (B109427) side chain resonate at higher fields. The ¹³C NMR spectrum distinguishes carbon atoms based on their electronic environment, with aromatic carbons appearing downfield (~115-155 ppm) and aliphatic carbons further upfield.

2D Correlational Techniques: To resolve ambiguities and confirm connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the connectivity of protons within the aliphatic portion of the chromane ring and confirming neighbor relationships on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This provides a direct link between the ¹H and ¹³C assignments, confirming which protons are bonded to which carbons. Multiplicity-edited HSQC can also distinguish between CH, CH₂, and CH₃ groups by the phase of their cross-peaks.

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a this compound Scaffold

| Position | Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 2 | CH₂ | ~4.1-4.3 (t) | ~65-70 | H3, H4 |

| 3 | CH₂ | ~1.9-2.1 (m) | ~20-25 | H2, H4 |

| 4 | CH₂ | ~2.7-2.9 (t) | ~25-30 | H3, C5, C4a |

| 4a | C | - | ~120-125 | H4, H5 |

| 5 | CH | ~6.8-7.0 (d) | ~125-130 | H6, H4 |

| 6 | CH | ~6.6-6.8 (t) | ~115-120 | H5, H7 |

| 7 | CH | ~6.9-7.1 (d) | ~128-132 | H6, H8-CH₂ |

| 8 | C | - | ~120-125 | H7, H8-CH₂ |

| 8a | C | - | ~150-155 | H7 |

| 8-CH₂ | CH₂ | ~3.8-4.0 (s) | ~40-45 | H7, C7, C8 |

| Amine | NH₂ | ~1.5-3.0 (br s) | - | H8-CH₂ |

Note: Chemical shifts are approximate and can vary significantly based on solvent and substitution.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and provides evidence for its molecular formula through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum offers valuable structural information. For this compound, characteristic fragmentation pathways would include:

Alpha-Cleavage: A dominant fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. This would result in the loss of the chroman moiety and the formation of a stable CH₂=NH₂⁺ ion (m/z = 30).

Benzylic Cleavage: Cleavage at the benzylic position (the C8-CH₂ bond) would lead to the formation of a stable chroman radical and a resonance-stabilized aminomethyl cation, or vice-versa depending on charge retention.

Ring Fragmentation: The chromane ring itself can undergo fragmentation, often through a retro-Diels-Alder (rDA) type reaction, leading to characteristic neutral losses.

Loss of Ammonia (B1221849): A minor fragmentation pathway might involve the loss of ammonia (M-17), although this is less common for primary amines compared to other cleavages.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands.

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 (two bands) | Weak-Medium |

| Primary Amine (N-H) | Scissoring Bend | 1580-1650 | Medium-Strong |

| Primary Amine (N-H) | Wag | 665-910 | Broad, Strong |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Aliphatic C-H | Stretch | 2850-2960 | Medium-Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1200-1270 | Strong |

| Aliphatic Amine (C-N) | Stretch | 1020-1250 | Weak-Medium |

References for characteristic IR frequencies.

The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a clear indicator of the primary amine (-NH₂) group. The strong absorption from the aryl ether C-O bond is characteristic of the chroman ring system.

Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the aromatic chromophore. The chroman ring system, containing a substituted benzene (B151609) ring, is expected to show π → π* transitions. Typically

Computational Chemistry and Quantum Mechanical Modeling

Prediction of Spectroscopic Parameters and Molecular Properties (e.g., HOMO-LUMO, MEP)

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), serves as a powerful tool for predicting the structural, electronic, and spectroscopic properties of molecules like this compound and its derivatives. rsc.orgrsc.org These theoretical calculations provide valuable insights that complement experimental data, helping to understand molecular stability, reactivity, and potential intermolecular interactions. rsc.orgd-nb.info

The electronic properties of a molecule are fundamentally described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). joaquinbarroso.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. joaquinbarroso.comedu.krdirjweb.com A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, whereas a large gap indicates high stability and lower reactivity. edu.krdresearchgate.net

Another key computational tool is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.netnih.gov It is used to predict how a molecule will interact with other chemical species. mdpi.com MEP maps use a color scale to denote different regions of electrostatic potential: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. nih.gov Green areas represent neutral or zero potential. nih.gov Analysis of the MEP can identify reactive sites, such as lone pairs and π-electron systems, and is instrumental in understanding noncovalent interactions. researchgate.netmdpi.com

Computational studies on related chromone (B188151) and chromene derivatives have successfully used these parameters to analyze their bioactivity. d-nb.inforesearchgate.net For instance, calculations on certain chromone derivatives revealed that molecules with smaller energy gaps and higher electrophilicity index values tend to exhibit greater biological activity. researchgate.net

Table 1: Predicted Molecular Properties of Exemplary Chroman Derivatives

This table presents representative data from computational studies on various chroman-like structures to illustrate the typical values obtained for HOMO-LUMO energies and MEP. The specific values for this compound would require dedicated DFT calculations.

| Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | MEP Minimum (Negative Potential) | MEP Maximum (Positive Potential) |

| Chromene Derivative 4a | - | - | 5.168 | - | - |

| Chromene Derivative 4b | - | - | 6.308 | - | - |

| Chromone Derivative TPC | - | - | 1.870 | Electron-rich regions near O atoms | Electron-poor regions near H atoms |

| Chromone Derivative FHM | - | - | 1.649 | Electron-rich regions near O atoms | Electron-poor regions near H atoms |

| Chromone Derivative PFH | - | - | 1.590 | Electron-rich regions near O and N atoms | Electron-poor regions near H atoms |

Application of Spectroscopic Techniques for Mechanistic Studies (e.g., STD-NMR)

Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) is a highly effective ligand-based NMR technique used to study the interactions between small molecules (ligands) and large biomolecules (receptors), such as proteins or nucleic acids. nih.govresearchgate.netcreative-biostructure.com It is a powerful tool for screening chemical libraries for binding activity, identifying the specific part of a ligand that interacts with a receptor (epitope mapping), and elucidating the binding mode, all of which are crucial for mechanistic studies in drug discovery. nih.govrsc.org

The fundamental principle of STD-NMR relies on the transfer of magnetization from the receptor to the ligand upon binding. researchgate.net The experiment involves two spectra. In the first, the "on-resonance" spectrum, a selective radiofrequency pulse saturates a region of the NMR spectrum where only the receptor protons resonate. rsc.org This saturation spreads throughout the entire receptor molecule via a process called spin diffusion. rsc.org If a ligand binds to this saturated receptor, the saturation is transferred to the ligand's protons through the nuclear Overhauser effect (NOE). researchgate.net In the second, "off-resonance" spectrum, the pulse is applied to a region where neither the receptor nor the ligand has signals, serving as a control. creative-biostructure.comrsc.org

By subtracting the on-resonance spectrum from the off-resonance spectrum, a "difference" spectrum is generated. creative-biostructure.com This STD spectrum exclusively shows signals from the ligand protons that received saturation, meaning they were in close proximity to the receptor during the binding event. researchgate.netumd.edu The intensity of these signals is proportional to how close each proton is to the receptor's surface. researchgate.net This allows for the precise identification of the ligand's binding epitope. nih.gov

For a derivative of this compound, STD-NMR could be used to understand its mechanism of action by identifying how it binds to its biological target. By observing which protons of the compound show the strongest signals in the STD spectrum, researchers can construct a model of its orientation within the receptor's binding pocket. For example, strong signals from the protons on the aromatic ring of the chroman moiety would indicate that this part of the molecule is deeply embedded in the binding site, while weaker or absent signals from the aminomethyl side chain might suggest it is more solvent-exposed. This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective derivatives.

Table 2: Illustrative STD-NMR Results for a Hypothetical this compound Derivative

This table provides a hypothetical example of STD-NMR data to demonstrate how results are interpreted for epitope mapping. The "STD Enhancement" is a relative measure of the signal intensity in the difference spectrum, indicating the proximity of each proton to the receptor.

| Proton Group on this compound | Chemical Shift (ppm) (Hypothetical) | Relative STD Enhancement (%) | Implied Proximity to Receptor |

| Aromatic Protons (Chroman Ring) | 6.8 - 7.5 | 100 (normalized) | Very Close |

| Methylene Protons (-CH2-N) | 4.1 | 85 | Close |

| Methylene Protons (Chroman C4) | 2.8 | 60 | Moderately Close |

| Methylene Protons (Chroman C3) | 2.0 | 30 | Distant |

| Amine Protons (-NH2) | 1.5 | 15 | Very Distant / Solvent Exposed |

Biological Evaluation and Pharmacological Potential of Chroman 8 Ylmethyl Amine and Its Analogues

Anticancer Activities and Molecular Mechanisms

Analogues of (Chroman-8-ylmethyl)amine have demonstrated notable anticancer properties, attributed to their ability to induce cytotoxicity in cancer cells, modulate critical cell cycle checkpoints, and trigger programmed cell death through various molecular pathways.

The anticancer potential of chroman-related structures has been evaluated against a wide array of human cancer cell lines. These in vitro assays are crucial for determining the concentration-dependent inhibitory effects of these compounds on cancer cell proliferation.

A series of N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives were tested for their cytotoxic activity against HeLa (cervical cancer) and HEp-2 (epidermoid laryngeal carcinoma) cell lines. researchgate.net Two specific 4H-chromenes, designated 8h and 8i, were found to significantly inhibit the proliferation of both cell lines in a time- and dose-dependent manner. researchgate.net Similarly, a study on conformationally restricted polyamine analogues, such as PG11047 and its derivatives, showed significant cancer cell inhibition. mdpi.com Analogues with longer alkyl chains demonstrated an eight-fold or greater increase in inhibitory activity against the human colon cancer cell line HCT116 and the human lung cancer cell line A549 compared to the parent compound. mdpi.com Furthermore, novel benzo[h]chromene derivatives showed promising anticancer activity when screened by the National Cancer Institute against 60 different cell lines. nih.gov The table below summarizes the 50% inhibitory concentration (IC₅₀) values for several chroman analogues across various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound Analogues in Human Cancer Cell Lines

| Compound/Analogue | Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|---|

| 4H-chromene 8h | HeLa | Cervical Cancer | 115.04 |

| 4H-chromene 8i | HeLa | Cervical Cancer | 18.96 |

| 4H-chromene 8h | HEp-2 | Laryngeal Carcinoma | 86.94 |

| 4H-chromene 8i | HEp-2 | Laryngeal Carcinoma | 25.08 |

| HPG-2 (PG11047 analogue) | A549 | Lung Adenocarcinoma | < 1 |

| HPG-7 (PG11047 analogue) | A549 | Lung Adenocarcinoma | < 1 |

| Benzo[h]chromene 5a | HL-60 | Acute Myeloid Leukemia | Data available |

| Benzo[h]chromene 6a | HL-60 | Acute Myeloid Leukemia | Data available |

| Platinum(II) Derivative YLN1 | MDA-MB-231 | Breast Cancer | 5.49 ± 0.14 |

| Platinum(II) Derivative YLN2 | MDA-MB-231 | Breast Cancer | 7.09 ± 0.24 |

A key mechanism behind the anticancer activity of chroman analogues is their ability to interfere with the cell cycle, leading to arrest at specific phases and subsequent induction of apoptosis (programmed cell death).

For instance, certain benzo[h]chromene derivatives have been shown to suppress the growth of human acute myeloid leukemia (HL-60) cells by inducing cell cycle arrest at the G1/S phase. nih.gov This arrest is associated with the regulation of key cell cycle proteins such as CDK-2 and CyclinD1. nih.gov Following cell cycle arrest, these compounds trigger apoptosis by activating both the extrinsic pathway, involving Fas and Caspase 8, and the intrinsic (mitochondrial) pathway, characterized by changes in the Bcl-2 protein family and activation of Caspase 3. nih.gov Similarly, other compounds have been observed to cause cell cycle arrest at the G2/M phase. mdpi.com The induction of apoptosis is a common endpoint, often confirmed by the upregulation of pro-apoptotic proteins like Bax and the cleavage of PARP and caspase-3, alongside the downregulation of anti-apoptotic proteins like Bcl-2. mdpi.com Studies on yamogenin, a spirostane saponin, also show strong inhibition of the cell cycle, which may indicate apoptosis as the primary mode of cell death. mdpi.com This is often accompanied by a significant decrease in the mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway. mdpi.com

The anti-proliferative effects of chroman derivatives are mediated through complex signaling pathways and, in some cases, direct interaction with cellular macromolecules like DNA. Research has shown that certain 8-hydroxyquinoline (B1678124) platinum(II) derivatives, which can be considered structural analogues, induce cancer cell death by triggering significant DNA damage. rsc.org This damage response is a critical mechanism for the antitumor activity of these specific metal-based compounds. rsc.org

The mitogen-activated protein kinase (MAPK) pathway is another signaling cascade known to be involved in both cell proliferation and apoptosis that can be modulated by anticancer agents. mdpi.com The activation of specific kinases within this pathway, such as p38 MAPK and extracellular signal-regulated kinase (ERK1/2), has been linked to the apoptotic action of certain therapeutic compounds in leukemia cells. mdpi.com Furthermore, the regulation of the CDK-2/CyclinD1 protein complex represents a direct intervention in the cellular machinery that governs proliferation, and its modulation by benzo[h]chromenes highlights a key anti-proliferative mechanism. nih.gov

Neuropharmacological Applications and Central Nervous System (CNS) Targets

Derivatives of the chroman structure have also been investigated for their potential in treating neurological disorders. Their mechanism of action in the central nervous system often involves the inhibition of key enzymes that regulate neurotransmitter levels, such as cholinesterases and monoamine oxidases.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). taylorandfrancis.comnih.gov Inhibiting these enzymes increases acetylcholine levels, a therapeutic strategy for conditions like Alzheimer's disease. nih.govresearchgate.net

A study on amino-7,8-dihydro-4H-chromenone derivatives revealed their potential as inhibitors of both AChE and BChE. nih.gov The designed backbone of these amino chromenone derivatives generally displayed high potency and selectivity against BChE compared to AChE. nih.gov One particular compound, 4k, exhibited significant potency against BChE with an IC₅₀ value of 0.65 ± 0.13 µM. nih.gov Kinetic studies further revealed that this compound acts as a competitive-type inhibitor. nih.gov The increased bulkiness of certain structural features in these analogues appeared to favor BChE inhibition. nih.gov

Table 2: Cholinesterase Inhibition by a this compound Analogue

| Compound/Analogue | Enzyme | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) |

|---|---|---|---|---|

| Amino chromenone 4k | Butyrylcholinesterase (BChE) | Competitive | 0.65 ± 0.13 | 0.55 |

Monoamine oxidases (MAO) are enzymes responsible for the breakdown of monoamine neurotransmitters like serotonin (B10506), norepinephrine, and dopamine. nih.govwikipedia.org They exist in two isoforms, MAO-A and MAO-B, which are targets for treating depression and neurodegenerative diseases such as Parkinson's disease. wikipedia.orgnih.govresearchgate.net

Several chromone (B188151) and chroman-4-one derivatives have been identified as potent inhibitors of MAO. For example, 5-hydroxy-2-methyl-chroman-4-one was found to be a reversible and competitive inhibitor of MAO-B, showing about a four-fold selectivity for MAO-B over MAO-A. mdpi.com Another study on 6-benzyloxy substituted chromones identified compounds that act as potent and reversible MAO-B inhibitors with IC₅₀ values in the low nanomolar range. nih.gov The high potency of these inhibitors suggests their potential application in therapies for neurodegenerative disorders. nih.gov

Table 3: Monoamine Oxidase (MAO) Inhibition by this compound Analogues

| Compound/Analogue | Enzyme | IC₅₀ |

|---|---|---|

| 5-hydroxy-2-methyl-chroman-4-one | MAO-A | 13.97 µM |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23 µM |

| 6-[(3-bromobenzyl)oxy]chromone (acidic C3) | MAO-B | 2.8 nM |

| 6-[(3-bromobenzyl)oxy]chromone (aldehydic C3) | MAO-B | 3.7 nM |

Therapeutic Potential in Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

The chroman scaffold is a key feature in compounds being investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov These conditions are often characterized by complex pathologies, including neuroinflammation, oxidative stress, and the aggregation of proteins like amyloid-beta (Aβ) and tau. mdpi.comnih.govresearchgate.net Analogues of this compound have shown promise by targeting multiple facets of these diseases.

One primary strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. drugs.comdrugbank.com Reduced levels of acetylcholine are a hallmark of Alzheimer's disease, and inhibiting AChE can help alleviate cognitive symptoms. drugs.comwebmd.com Studies on minimally substituted chromones, such as 3-cyanochromone, have demonstrated potent AChE inhibitory activity, with IC50 values comparable to the FDA-approved drug Donepezil. nih.gov These inhibitors are often non-competitive and bind near the peripheral anionic site (PAS) of the enzyme. nih.gov

Neuroinflammation is another critical component of neurodegenerative diseases, with microglial activation leading to the production of pro-inflammatory mediators. researchgate.net Certain chromanone derivatives have been shown to mitigate inflammation in the brain by inhibiting this activation. researchgate.net Furthermore, a class of enzymes known as sirtuins, particularly SIRT2, are involved in cellular processes related to aging and neurodegeneration. nih.gov Chroman-4-one derivatives have been synthesized and evaluated as novel inhibitors of SIRT2, presenting another avenue for therapeutic intervention in diseases like Parkinson's, Alzheimer's, and Huntington's disease. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Chromone Analogues

| Compound | IC50 (nM) | Inhibition Type | Binding Site |

|---|---|---|---|

| 3-Cyanochromone (CyC) | 85.12 ± 6.70 | Non-competitive | Peripheral Anionic Site (PAS) |

| 7-Amino-3-methylchromone (AMC) | 103.09 ± 11.90 | Non-competitive | Peripheral Anionic Site (PAS) |

| Donepezil (Reference) | 74.13 ± 8.30 | Not Applicable | Not Applicable |

Data sourced from spectroscopic and molecular modeling investigations. nih.gov

Antimicrobial and Antifungal Spectrum

The chroman framework is integral to a variety of synthetic compounds exhibiting broad-spectrum antimicrobial and antifungal properties. These derivatives have been tested against a wide range of pathogenic microorganisms. mdpi.com

Efficacy Against Bacterial Pathogens (Gram-Positive and Gram-Negative)

Chroman derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The outer membrane of Gram-negative bacteria typically presents a barrier to many antibiotics, making this class of compounds particularly interesting. nih.gov Studies on chroman carboxamide derivatives showed potent activity, with Minimum Inhibitory Concentration (MIC) values indicating greater efficacy against Gram-negative strains compared to Gram-positive ones. researchgate.net For instance, some compounds displayed MIC values between 12.5-100 µg/ml against Gram-negative bacteria. researchgate.net

Similarly, spiropyrrolidines integrated with chroman-4-one scaffolds have shown antibacterial potential, with MIC values against Bacillus subtilis and Staphylococcus epidermidis as low as 32 µg/mL, outperforming reference antibiotics like Amoxicillin. mdpi.com The substitution pattern on the chroman ring plays a crucial role in the observed activity. For example, a disubstituted chroman-4-one derivative with two methyl groups showed an MIC of 256 μg/mL against both Gram-positive and Gram-negative bacteria. mdpi.com

Table 2: Antibacterial Activity of Selected Chroman-4-one Analogues

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Chroman Carboxamides | Gram-Positive Bacteria | 25-100 | researchgate.net |

| Chroman Carboxamides | Gram-Negative Bacteria | 12.5-100 | researchgate.net |

| Spiropyrrolidine-Chroman Hybrids | B. subtilis | 32 | mdpi.com |

| Spiropyrrolidine-Chroman Hybrids | S. epidermidis | 32 | mdpi.com |

Activity Against Fungal and Yeast Species

The antifungal spectrum of chroman analogues includes activity against various yeast species and filamentous fungi. nih.gov Chroman-4-one and homoisoflavonoid derivatives have been evaluated against medically important fungi, including Candida species. mdpi.com Some of these compounds showed good antifungal activity, with MIC values against Candida species and Nakaseomyces glabratus at 64 μg/mL. mdpi.com In some cases, the potency of these derivatives exceeded that of the standard antifungal drug fluconazole. mdpi.com

Further studies on chroman carboxamides identified compounds with high antifungal activity, exhibiting an MIC of 25 µg/ml, which was comparable to fluconazole. researchgate.net The fungicidal potential of some chroman derivatives has also been confirmed, with studies showing that they may act by targeting the fungal plasma membrane. semanticscholar.org

Table 3: Antifungal Activity of Selected Chroman Analogues

| Compound/Derivative | Fungal/Yeast Species | MIC (µg/mL) | Reference |

|---|---|---|---|

| Chroman-4-one derivative 1 | Candida species | 64 | mdpi.com |

| Chroman-4-one derivative 2 | N. glabratus | 64 | mdpi.com |

| Chroman Carboxamide 4a | Fungal Strains | 25 | researchgate.net |

| Chroman Carboxamide 4b | Fungal Strains | 25 | researchgate.net |

Antimalarial Activity and Target Engagement

Malaria, caused by Plasmodium parasites, remains a significant global health threat, with drug resistance necessitating the discovery of new chemical entities. scienceasia.orgnih.gov Chromone and coumarin (B35378) derivatives, which are structurally related to chromans, have emerged as promising candidates for antimalarial drug development. scienceasia.orgresearchgate.neteurekaselect.com

Efficacy Against Plasmodium falciparum Strains

Plasmodium falciparum is the most virulent species causing malaria in humans. scienceasia.org A series of chromone derivatives have been evaluated for their in vitro antimalarial activity against P. falciparum. One of the most potent compounds identified had an IC50 value of 0.95 µM, which is more potent than the established antimalarial drugs primaquine (B1584692) and tafenoquine. scienceasia.org These compounds are believed to exert their effect by inhibiting β-hematin formation, a crucial process for the parasite's survival, as it detoxifies the free heme produced during hemoglobin digestion. scienceasia.org

Table 4: In Vitro Antimalarial Activity of a Potent Chromone Derivative

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Chromone derivative 36 | P. falciparum | 0.95 | scienceasia.org |

| Primaquine (Reference) | P. falciparum | 2.41 | scienceasia.org |

Molecular Docking with Parasitic Enzymes (e.g., PfDHFR-TS)

Dihydrofolate reductase-thymidylate synthase (DHFR-TS) is a well-validated target for antimalarial drugs, as it is essential for the parasite's DNA synthesis. scispace.comnih.gov Molecular docking studies are computational methods used to predict the binding affinity and interaction between a small molecule and a target protein. sunankalijaga.orgresearchgate.net

While specific docking studies for this compound with Plasmodium falciparum DHFR-TS (PfDHFR-TS) are not widely published, research on structurally similar compounds provides valuable insights. For example, docking studies on pyrimethamine (B1678524) derivatives and other heterocyclic compounds with PfDHFR-TS have successfully predicted their binding modes. nih.govresearchgate.netnih.gov These studies often identify key amino acid residues, such as Asp54, that are crucial for hydrogen bonding and stabilizing the inhibitor within the enzyme's active site. scispace.comresearchgate.net A study on Vladinol F, which contains a chroman-like structure, predicted interaction with several amino acid residues in the PfDHFR-TS active site, including Ala16, Asp54, and Ile164, with a favorable grid score of -64.926 Kcal/mol. sunankalijaga.org This suggests that the chroman scaffold is a viable candidate for designing potent inhibitors of this parasitic enzyme.

Other Pharmacological Activities (e.g., Anti-inflammatory, Antioxidant, Antidiabetic, Antiviral, Antitubercular, TRPM8 Inhibition)

The therapeutic potential of the chroman scaffold extends beyond a single target, with various analogues of this compound demonstrating a wide array of pharmacological activities. These include anti-inflammatory, antioxidant, antidiabetic, antiviral, antitubercular, and TRPM8 inhibitory effects.

Anti-inflammatory Activity: Chroman derivatives have been investigated for their ability to modulate inflammatory pathways. For instance, a series of novel chroman derivatives, including amidochromans and chromanyl esters, were screened for their capacity to inhibit the TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) on human endothelial cells. rsc.org One of the most potent compounds identified was N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide. rsc.org Structure-activity relationship (SAR) studies revealed that the length and branching of the amide side chain, as well as substitutions on the phenyl ring, significantly influence the anti-inflammatory activity. rsc.orgresearchgate.net Other studies on 2-phenyl-4H-chromen-4-one derivatives have shown that these compounds can reduce the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 cells by inhibiting the TLR4/MAPK signaling pathway. nih.govnih.govresearchgate.net

Antioxidant Activity: The chroman ring is a core structure in Vitamin E (α-tocopherol), a well-known natural antioxidant. Consequently, many synthetic chroman derivatives have been evaluated for their antioxidant properties. The primary mechanism of action for chromanol-type compounds is the reduction of oxygen-centered radicals. researchgate.net The antioxidant efficacy is determined by the rates of the primary reaction with radicals and the subsequent reactions of the resulting chromanoxyl radicals. researchgate.net Various in vitro assays are employed to determine the antioxidant potential of these compounds, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ferric reducing antioxidant power (FRAP) assay, and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.govmdpi.com Studies on new chromone derivatives have demonstrated their ability to scavenge superoxide (B77818) anion and hydroxyl radicals, as measured by techniques like chemiluminescence and electron paramagnetic resonance (EPR) spectroscopy. nih.gov

Antidiabetic Activity: Chroman and chromone derivatives have emerged as potential candidates for the management of diabetes mellitus. Their mechanisms of action are varied and can include the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and absorption. researchgate.net Some coumarin (a related benzopyrone) derivatives have been shown to reduce hepatic gluconeogenic enzymes like glucose-6-phosphatase and fructose-1,6-bisphosphatase in diabetic rat models. nih.gov Furthermore, certain flavonoids with a chroman core can enhance glucose uptake by cells through pathways like the PI3K/Akt pathway and by promoting the translocation of glucose transporter 4 (GLUT4). mdpi.com

Antiviral Activity: The chroman scaffold has been identified in compounds with activity against a range of viruses. For example, certain chroman aldehydes have been shown to inhibit HIV infectivity in single-round infectivity studies using HeLa37 cells. nih.gov The antiviral activity of these compounds is often assessed by determining their 50% inhibitory concentration (IC50). nih.gov Another related class, chromone alkaloids, has demonstrated activity against both HIV and Herpes Simplex Virus (HSV). nih.gov The proposed anti-HIV mechanism for some of these compounds involves irreversible binding to the viral envelope protein gp120, rather than inhibition of reverse transcriptase or protease. nih.gov

Antitubercular Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antitubercular agents. Chroman-containing compounds have shown promise in this area. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antitubercular activity of a compound. nih.gov Axinellamines A and B, which contain a complex heterocyclic system that can be conceptually related to substituted chromans, were identified as effective anti-tubercular agents with MIC90 values of 18 µM and 15 µM, respectively. nih.gov These compounds also demonstrated the ability to reduce the intracellular bacterial load in infected mammalian cells. nih.gov

TRPM8 Inhibition: The transient receptor potential melastatin 8 (TRPM8) channel is a sensor for cold temperatures and has been implicated in pain and other pathological conditions. Chroman derivatives have been developed as potent TRPM8 antagonists. google.comnih.gov The inhibitory activity of these compounds is often evaluated using calcium imaging assays in cells expressing the TRPM8 channel, or through more direct electrophysiological techniques like patch-clamp assays. nih.govresearchgate.net SAR studies have led to the identification of chroman-based TRPM8 antagonists with high selectivity over other TRP channels. nih.gov

Advanced In Vitro and In Vivo Biological Assay Methodologies

The evaluation of the pharmacological potential of this compound and its analogues necessitates the use of a range of sophisticated in vitro and in vivo biological assay methodologies. These techniques are crucial for determining the efficacy, potency, and mechanism of action of these compounds across various therapeutic targets.

In Vitro Assay Methodologies:

Cell-Based Assays for Anti-inflammatory Activity: A common in vitro model for inflammation involves the use of cell lines such as human endothelial cells or murine macrophages (e.g., RAW264.7). rsc.orgnih.gov These cells can be stimulated with agents like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) to induce an inflammatory response. rsc.orgnih.gov The anti-inflammatory effect of test compounds can then be quantified by measuring the expression of adhesion molecules like ICAM-1 using techniques such as cell-based ELISA, or by measuring the levels of inflammatory mediators like nitric oxide (NO) using the Griess reagent assay and pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA. rsc.orgnih.govresearchgate.net

Antioxidant Capacity Assays: A battery of in vitro chemical assays is typically used to assess antioxidant activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method where the reduction of the stable DPPH radical is measured spectrophotometrically. nih.gov Other common methods include the ferric reducing antioxidant power (FRAP) assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.govmdpi.com For a more detailed mechanistic understanding, electron paramagnetic resonance (EPR) spectroscopy can be employed to study the scavenging of specific free radicals like superoxide and hydroxyl radicals. nih.gov

Enzyme Inhibition Assays for Antidiabetic Potential: The inhibitory effect of compounds on key carbohydrate-metabolizing enzymes is a common in vitro screening method for antidiabetic agents. Assays for α-amylase and α-glucosidase inhibition measure the ability of a compound to slow the breakdown of complex carbohydrates, which can be monitored by quantifying the release of glucose from a substrate like starch or sucrose. researchgate.net

Antiviral Assays: Single-round infectivity assays are a standard method to evaluate the antiviral activity of compounds against viruses like HIV. nih.gov These assays typically involve infecting a susceptible cell line (e.g., HeLa37) with the virus in the presence of varying concentrations of the test compound. nih.gov The level of infection is then quantified, often by immunostaining for viral antigens, to determine the concentration of the compound that inhibits 50% of viral infectivity (IC50). nih.gov

Antitubercular Screening: The in vitro activity of compounds against Mycobacterium tuberculosis is primarily determined by measuring the minimum inhibitory concentration (MIC). This is the lowest concentration of a compound that prevents visible growth of the bacteria. nih.gov The microplate Alamar blue assay (MABA) is a commonly used high-throughput method for determining the MIC of antitubercular compounds. frontiersin.org More advanced in vitro models involve assessing the compound's ability to kill intracellular mycobacteria within infected macrophages. nih.gov

Ion Channel Assays for TRPM8 Inhibition: The functional activity of compounds on the TRPM8 ion channel can be assessed using several advanced techniques. Calcium microfluorometry assays are a high-throughput method that measures changes in intracellular calcium levels in cells engineered to express the TRPM8 channel upon stimulation with an agonist like menthol. researchgate.net Patch-clamp electrophysiology is a more direct and detailed method that allows for the measurement of ion currents through the TRPM8 channel in response to agonists and antagonists, providing precise information on the potency and mechanism of inhibition. nih.govnih.gov

In Vivo Biological Assay Methodologies:

Animal Models of Inflammation: To evaluate anti-inflammatory activity in a living organism, various animal models are used. The lipopolysaccharide (LPS)-induced inflammatory disease model in mice is a common approach. nih.govresearchgate.net In this model, the administration of a test compound prior to or following an LPS challenge can demonstrate its ability to reduce systemic inflammation by measuring serum levels of pro-inflammatory cytokines like IL-6 and TNF-α. nih.govresearchgate.net

Models of Diabetes Mellitus: The antidiabetic effects of chroman derivatives can be assessed in vivo using chemically-induced models of diabetes, such as the streptozotocin (B1681764) (STZ)-induced diabetic rat or mouse model. nih.govmdpi.com In these models, the efficacy of a compound is determined by its ability to lower blood glucose levels, improve glucose tolerance, and modulate other biochemical parameters associated with diabetes, such as glycated hemoglobin (HbA1c) levels. nih.govmdpi.com

Murine Models of Tuberculosis: The in vivo efficacy of antitubercular compounds is evaluated in animal models of tuberculosis, most commonly in mice infected with M. tuberculosis. nih.gov Following a period of treatment with the test compound, the bacterial load in the lungs and other organs is quantified by counting colony-forming units (CFUs). nih.gov This provides a direct measure of the compound's ability to control the infection in a living host.

Structure Activity Relationship Sar Studies and Rational Drug Design for Chroman Based Amines

Elucidation of Structural Determinants for Biological Activity

The biological profile of a chroman-based amine is determined by the interplay of its three main components: the chroman core, the amine group, and the linker.

The nature and position of substituents on the aromatic ring of the chroman core are critical determinants of biological activity. The electronic properties and size of these substituents can dramatically alter a compound's potency and mechanism of action.

Research into chroman-4-one derivatives as Sirtuin 2 (SIRT2) inhibitors has shown that substituents on the aromatic system are essential for activity; the unsubstituted 2-pentylchroman-4-one, for instance, showed no inhibitory effect. nih.gov Studies revealed that the size of substituents at the 6- and 8-positions is important for significant inhibition. acs.org For example, replacing the 6-chloro substituent with a larger 6-bromo group was well-tolerated, while smaller difluoro substituents led to considerably less activity. nih.gov This suggests that larger substituents in these positions are necessary to achieve significant inhibition. nih.gov

Furthermore, the electronic nature of these groups plays a crucial role. Electron-withdrawing groups, such as halogens or a nitro group, generally enhance inhibitory activity against SIRT2. nih.govacs.org Conversely, introducing an electron-donating methoxy (B1213986) group at the 6-position caused a significant decrease in activity. nih.govacs.org In general, electron-rich chroman-4-ones tend to be less potent inhibitors than their electron-poor counterparts. nih.govacs.org The position of the substituent is also vital, with studies indicating that a substituent at the 6-position is more critical for activity than one at the 8-position. nih.govacs.org

However, the effect of substituents is target-dependent. In studies on the radical scavenging activity of 6-chromanol derivatives, the opposite trend was observed. Electron-donating groups, such as amino groups, enhanced radical scavenging activity by donating electron density to the chroman ring through resonance. researchgate.net In contrast, electron-withdrawing groups like chloro and nitro groups decreased this specific activity. researchgate.net

Modifications at other positions also impact efficacy. For 2-substituted chroman-4-ones, the length of an alkyl chain at the 2-position influences inhibitory effect, with a pentyl group being identified as optimal in one study. nih.govacs.org The introduction of bulky aromatic groups at this position tends to lower activity, indicating a spatial limitation within the target's binding site. nih.gov

Table 1: Effect of Chroman Core Substitution on Biological Activity Data compiled from studies on various chroman derivatives and their specified biological targets.

| Position | Substituent Type | General Effect on Activity | Target/Activity Example | Citation |

|---|---|---|---|---|

| 6- and 8-Positions | Large, Electron-Withdrawing (e.g., -Cl, -Br, -NO₂) | Increased Potency | SIRT2 Inhibition | nih.gov, acs.org |

| 6- and 8-Positions | Electron-Donating (e.g., -OCH₃) | Decreased Potency | SIRT2 Inhibition | nih.gov, acs.org |

| meta-Positions | Electron-Donating (e.g., -NH₂, -NHAc) | Enhanced Activity | Radical Scavenging | researchgate.net |

| meta-Positions | Electron-Withdrawing (e.g., -Cl, -NO₂) | Decreased Activity | Radical Scavenging | researchgate.net |

| 2-Position | Optimal Length Alkyl Chain (e.g., n-pentyl) | Increased Potency | SIRT2 Inhibition | nih.gov, acs.org |

| 2-Position | Bulky Aromatic Groups (e.g., Indole) | Decreased Potency | SIRT2 Inhibition | nih.gov |

| 7-Position | Fluoro (-F) | Weak Inhibitory Activity | SIRT2 Inhibition | nih.gov, acs.org |

The amine moiety and the linker that connects it to the chroman core are fundamental to a molecule's ability to interact with its biological target. The nature of the amine (primary, secondary, or tertiary) and the length, flexibility, and composition of the linker can significantly affect binding affinity and selectivity.

For enzyme inhibitors, an optimal linker length is often required to bridge different binding sites within the target. In the context of designing Acetylcholinesterase (AChE) inhibitors, an appropriately sized linker can enable the chromone (B188151) scaffold to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov A terminal amine group is often crucial in facilitating these compound-active site interactions. nih.gov

Studies on lactam-fused chroman amine derivatives as dual 5-HT₁ₐ receptor and serotonin (B10506) transporter ligands have highlighted the importance of the linker. In one series, analogs containing a propyl chain linker demonstrated greater affinity for both targets compared to those with different linker lengths. doi.org Similarly, research on phenylalkylamines interacting with the plasma membrane monoamine transporter (PMAT) identified an optimal distance of approximately 6.4 Å between the aromatic ring and the positively charged amine nitrogen for maximal interaction. researchgate.net

The composition of the linker also has a significant impact. Studies on tertiary amines have shown that electron-deficient linkers, such as aryl or heteroaryl groups (particularly 1,2,3-triazolyl linkers), can be superior to simple alkyl linkers in mediating certain chemical reactions, a principle that can be applied to drug design. nih.gov

Chirality is a paramount consideration in drug design, as stereoisomers of a chiral drug can exhibit markedly different pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net The three-dimensional arrangement of atoms can lead to stereospecific recognition at biological target sites, resulting in one enantiomer (the eutomer) having the desired therapeutic activity while the other (the distomer) may be less active, inactive, or even responsible for adverse effects. researchgate.net

The importance of stereochemistry is evident in chroman-based compounds. For example, in the development of novel selective estrogen receptor modulators (SERMs), the chromene derivative identified as 7-(R) was found to be a potent SERM, exhibiting the desired antagonist activity in the uterus and agonist activity in bone and other tissues. nih.gov This highlights a clear preference for the (R)-enantiomer.

Similarly, in a series of chroman indole (B1671886) alkylamine analogs with dual 5-HT₁ₐ and 5-HT transporter affinity, the stereochemistry at the 3-position of the chroman ring was found to play an important role in the antagonistic properties of the molecules. doi.org The distinct pharmacological profiles of different stereoisomers, such as methuenine (B1234388) and its epimer 16-epimethuenine, further underscore the critical influence of stereochemistry on biological activity. nih.gov

Computational Approaches in SAR Analysis and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the process of lead identification and optimization. Molecular docking and quantitative structure-activity relationship (QSAR) modeling are two key approaches used to analyze SAR and guide the design of new chroman-based amines.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method allows researchers to visualize potential ligand-target interactions at the molecular level, providing insights into the binding modes that confer biological activity. By understanding these interactions, such as hydrogen bonds and van der Waals forces, medicinal chemists can design modifications to enhance binding affinity and selectivity. nih.gov

Docking studies have been successfully applied to chromone-based compounds. In the design of monoamine oxidase (MAO) inhibitors, docking revealed that potent compounds formed key interactions with the essential amino acid residue TYR398 in the active site. nih.gov Further analysis identified interactions with other residues like TYR326 and LYS296 for high-affinity binders. nih.gov Such studies provide a structural hypothesis for the observed biological activity and guide the design of new analogs with improved binding characteristics.

QSAR modeling is a computational method that establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By encoding structural information into numerical descriptors, QSAR models can predict the activity of novel or untested compounds, thereby prioritizing synthesis and testing efforts. mdpi.comnih.gov

This approach has been effectively used for chromone derivatives. A 3D-QSAR study on a series of chromone-based MAO inhibitors yielded a robust model with high statistical significance (R² = 0.9064 and Q² = 0.8239), indicating strong predictive power. nih.gov Such models can generate 3D contour maps that visualize regions where certain physicochemical properties (e.g., steric bulk, positive/negative electrostatic potential) are favorable or unfavorable for activity. This information provides clear guidance for structural modifications to optimize potency. By integrating QSAR with other computational methods like pharmacophore modeling, researchers can develop comprehensive models to aid in the design of novel inhibitors. mdpi.com

Physicochemical Properties in Drug Design: pKa and Lipophilicity

The journey of a drug molecule from administration to its target site is a complex odyssey governed by a multitude of physicochemical characteristics. Among these, the acid dissociation constant (pKa) and lipophilicity are master regulators of a compound's pharmacokinetic and pharmacodynamic profiles. Rational drug design leverages the understanding of these properties to fine-tune molecules for enhanced efficacy and desirable drug-like qualities.

Impact of pKa on Solubility, Bioavailability, and Target Affinity

The pKa of a molecule dictates its ionization state at a given pH. For chroman-based amines, the basicity of the amine group is a key determinant of the molecule's behavior in the physiological environment, which spans a range of pH values from the acidic milieu of the stomach to the slightly alkaline conditions of the small intestine and blood.

The ionization state of a drug has a profound impact on its solubility . Generally, the ionized form of a compound is more water-soluble than its neutral counterpart. For a basic compound like (Chroman-8-ylmethyl)amine, at a pH below its pKa, it will exist predominantly in its protonated, cationic form, leading to increased aqueous solubility. This is a critical factor for dissolution in the gastrointestinal fluids, a prerequisite for absorption.

Bioavailability , the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is intricately linked to both solubility and membrane permeability. While good aqueous solubility is necessary for dissolution, the ability to permeate lipid-rich biological membranes, such as the intestinal epithelium, is equally crucial. The neutral, non-ionized form of a drug is typically more lipophilic and thus more readily traverses these membranes. Therefore, an optimal balance is required. A chroman-based amine with a pKa in a specific range will exist in an equilibrium between its ionized and non-ionized forms in the gut, allowing for both sufficient dissolution and effective absorption.

Furthermore, target affinity can be significantly influenced by the ionization state of the drug molecule. Many biological targets, such as G-protein coupled receptors (GPCRs) or enzymes, have charged residues in their binding pockets. An appropriately charged ligand can form strong ionic interactions, or salt bridges, with these residues, leading to enhanced binding affinity and potency. The pKa of the amine in a chroman derivative will determine if it can engage in such crucial interactions at the physiological pH of the target's microenvironment. The ability to modulate the pKa of the amine through structural modifications allows medicinal chemists to optimize this interaction and improve the drug's efficacy.

Below is a hypothetical data table illustrating the impact of pKa modulation on the properties of a series of chroman-based amines.

| Compound | Amine Substitution | pKa (calculated) | Aqueous Solubility (pH 7.4) | Target Affinity (IC₅₀, nM) |

| 1 | -CH₂NH₂ | 9.8 | Low | 150 |

| 2 | -CH₂NH(CH₃) | 10.2 | Low | 125 |

| 3 | -CH₂N(CH₃)₂ | 10.5 | Very Low | 110 |

| 4 | -CH₂NH(CH₂CH₂OH) | 9.2 | Moderate | 95 |

| 5 | -CH₂NH(c-propyl) | 9.5 | Low | 130 |

This table is illustrative and based on general chemical principles. The data does not represent experimentally verified values for specific synthesized compounds.

Optimization of Lipophilicity (e.g., XlogP) for Improved Pharmacokinetics

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP) or its computationally derived counterpart (e.g., XlogP), is a measure of a compound's preference for a lipid versus an aqueous environment. This property is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, collectively known as pharmacokinetics.

For chroman-based amines, optimizing lipophilicity is a delicate balancing act. A certain degree of lipophilicity is essential for the molecule to partition into and diffuse across biological membranes, a process necessary for oral absorption and distribution to various tissues, including the central nervous system if desired. However, excessively high lipophilicity can be detrimental. Highly lipophilic compounds often exhibit poor aqueous solubility, leading to formulation challenges and reduced bioavailability. They may also bind indiscriminately to plasma proteins and various tissues, leading to a large volume of distribution and a long half-life, which can increase the risk of toxicity. Furthermore, highly lipophilic drugs are more susceptible to metabolic breakdown by cytochrome P450 enzymes in the liver, which can lead to rapid clearance from the body.

Rational drug design strategies for chroman-based amines therefore involve carefully tuning the lipophilicity to fall within an optimal range. This is typically achieved by introducing or modifying substituents on the chroman ring or the amine side chain. For instance, the addition of polar functional groups, such as hydroxyl or carboxyl groups, can decrease lipophilicity, while the incorporation of alkyl or aryl groups can increase it.

The following interactive data table presents a hypothetical SAR study on a series of chroman-based amines, demonstrating how modifications to the structure can influence the calculated lipophilicity (XlogP) and, consequently, key pharmacokinetic parameters.

| Compound | R¹ Substituent | R² Substituent | XlogP (calculated) | Plasma Protein Binding (%) | Metabolic Stability (t½, min) |

| 6 | H | H | 2.5 | 60 | 45 |

| 7 | Cl | H | 3.2 | 75 | 30 |

| 8 | OCH₃ | H | 2.3 | 55 | 50 |

| 9 | H | CH₃ | 2.9 | 68 | 40 |

| 10 | H | CH₂OH | 1.8 | 40 | 65 |

This table is for illustrative purposes to demonstrate the principles of lipophilicity optimization and does not represent experimentally determined data.

Mechanistic Investigations and Molecular Target Identification for Chroman 8 Ylmethyl Amine Analogues

Comprehensive Mechanistic Studies of Biological Actions

Analogues of (Chroman-8-ylmethyl)amine, most notably the chemical probe UNC1215, function as potent antagonists of specific protein-protein interactions central to epigenetic regulation. nih.govnih.gov The primary mechanism of action is the competitive inhibition of modules known as "reader domains," which are responsible for recognizing post-translational modifications on histone proteins, specifically methylated lysine (Kme). nih.govneurosciencenews.com

By occupying the binding pocket of these reader domains, these chroman derivatives prevent the recruitment of effector proteins that would normally bind to methylated histones. This effectively disrupts the signaling cascade that translates epigenetic marks into downstream cellular functions like transcriptional regulation. nih.govnih.gov

Cellular studies have validated this mechanism. The administration of UNC1215 to cells increases the mobility of its target protein, an effect that is mimicked by introducing point mutations into the protein's Kme-binding pocket. nih.govnih.gov This demonstrates that the compound's biological effect is directly tied to its antagonism of the reader domain's function. Furthermore, a structurally similar but significantly less potent analogue, UNC1079, is often used as a negative control, confirming that the observed cellular activities are the result of specific target engagement and not general compound properties. nih.gov

Identification and Validation of Specific Protein and Enzyme Targets

The principal molecular target for the potent this compound analogue UNC1215 has been unequivocally identified as L3MBTL3 (L3MBTL Histone Methyl-Lysine Binding Protein 3) . nih.govmedchemexpress.com L3MBTL3 is a member of the malignant brain tumor (MBT) family of proteins, which act as transcriptional repressors by reading mono- and dimethylated lysine marks on histones. nih.govgenecards.org

The identification and validation of L3MBTL3 as the specific target were accomplished through a multi-faceted approach employing several biophysical and biochemical techniques:

Peptide Competition Assays: An AlphaScreen methylated histone peptide competition assay was used to quantify the inhibitory potential of the compounds. This assay measures the ability of a compound to displace a biotinylated histone peptide from the L3MBTL3 protein. nih.gov

Isothermal Titration Calorimetry (ITC): This technique provided direct evidence of binding and determined the thermodynamic parameters of the interaction. ITC experiments confirmed a direct, high-affinity interaction between UNC1215 and L3MBTL3. nih.gov

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A LANCE TR-FRET assay was developed as a secondary, orthogonal method to validate the structure-activity relationship (SAR) trends observed in the primary screen. nih.govnih.gov

Site-Directed Mutagenesis: To pinpoint the precise binding site, mutations were introduced into the amino acid residues of L3MBTL3's binding pockets (e.g., D274A in domain 1 and D381A in domain 2). A significant loss of binding affinity with these mutants confirmed the engagement of these specific domains. nih.gov

Cellular Co-localization: A fluorescently-tagged derivative of UNC1215 was shown to co-localize with Green Fluorescent Protein (GFP)-tagged L3MBTL3 in HEK293 cells, confirming that the interaction occurs within a cellular context. nih.gov

These rigorous validation studies have firmly established L3MBTL3 as the primary protein target for this class of chroman analogues.

Elucidation of Enzyme Inhibition Kinetics and Binding Modes

The interaction between this compound analogues and L3MBTL3 has been characterized with high precision, revealing detailed kinetic parameters and a unique binding mechanism.

Enzyme Inhibition Kinetics

UNC1215 is a highly potent inhibitor of L3MBTL3's methyl-lysine reading function. The key kinetic parameters that define this potency are:

IC₅₀: 40 nM, as determined by the AlphaScreen peptide displacement assay. nih.govmedchemexpress.com

Kd (Dissociation Constant): 120 nM, as confirmed by direct binding measurements using Isothermal Titration Calorimetry (ITC). nih.govmedchemexpress.com

These values indicate a strong binding affinity between the compound and its protein target.

| Compound | Target | Assay Method | Value |

|---|---|---|---|

| UNC1215 | L3MBTL3 | AlphaScreen | IC₅₀ = 40 nM |

| UNC1215 | L3MBTL3 | ITC | Kd = 120 nM |

Binding Mode

X-ray crystallography studies of UNC1215 in complex with the MBT domains of L3MBTL3 revealed a surprising and novel binding mode. nih.govnih.gov Instead of a simple 1:1 interaction, the complex forms a 2:2 stoichiometry , where two molecules of UNC1215 mediate the dimerization of two L3MBTL3 protein molecules. nih.govnih.gov

The binding is polyvalent, engaging two distinct MBT domains of L3MBTL3. The pyrrolidine amine meta to the aniline substituent on UNC1215 binds deeply within the aromatic cage of MBT domain 2 on one L3MBTL3 molecule. Simultaneously, the pyrrolidine ortho to the aniline bridges to the MBT domain 1 of a second L3MBTL3 molecule. nih.gov A second UNC1215 molecule then binds in a reciprocal fashion, completing the 2:2 dimeric complex. This unique mechanism explains the high affinity and specificity of the interaction. nih.gov

Cellular Pathway Modulation and Signaling Cascade Analysis